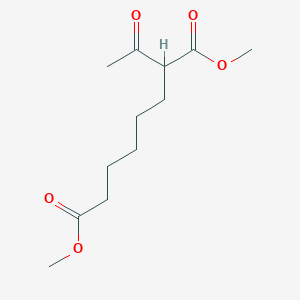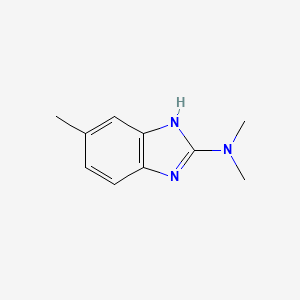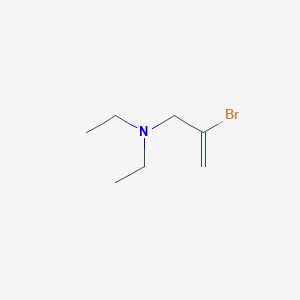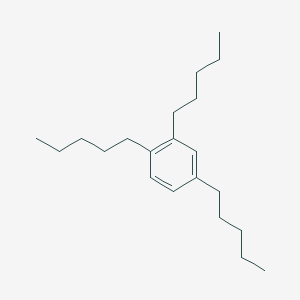
N~1~,N~1~-Dioctadecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dioctadecylethane-1,2-diamine is an organic compound characterized by the presence of two long alkyl chains attached to an ethane-1,2-diamine backbone. This compound is known for its amphiphilic properties, making it useful in various applications, particularly in the field of surfactants and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dioctadecylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octadecyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of ethane-1,2-diamine attack the carbon atoms of the octadecyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N1,N~1~-Dioctadecylethane-1,2-diamine often employs large-scale reactors where ethane-1,2-diamine and octadecyl halides are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, and the product is subsequently purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Dioctadecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: N-substituted derivatives of N1,N~1~-Dioctadecylethane-1,2-diamine.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dioctadecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in antimicrobial formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of N1,N~1~-Dioctadecylethane-1,2-diamine is primarily based on its amphiphilic nature. The long hydrophobic alkyl chains interact with hydrophobic substances, while the hydrophilic amine groups interact with water or other polar solvents. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A compound with two methyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Dimesitylethane-1,2-diamine: A compound with mesityl groups attached to the nitrogen atoms of ethane-1,2-diamine.
N,N’-Diethylethylenediamine: A compound with ethyl groups attached to the nitrogen atoms of ethane-1,2-diamine.
Uniqueness
N~1~,N~1~-Dioctadecylethane-1,2-diamine is unique due to its long alkyl chains, which impart significant hydrophobic character and make it particularly effective as a surfactant and emulsifier. This distinguishes it from other similar compounds that may have shorter or different alkyl groups, resulting in different physical and chemical properties.
Eigenschaften
CAS-Nummer |
20464-64-6 |
|---|---|
Molekularformel |
C38H80N2 |
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
N',N'-dioctadecylethane-1,2-diamine |
InChI |
InChI=1S/C38H80N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 |
InChI-Schlüssel |
ZJFMNTLLWZDIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)

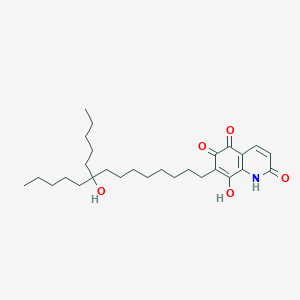
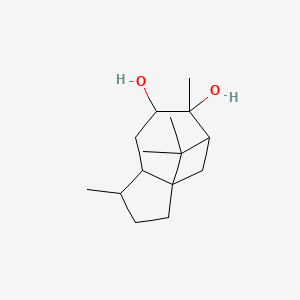

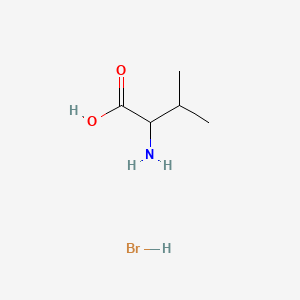

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

